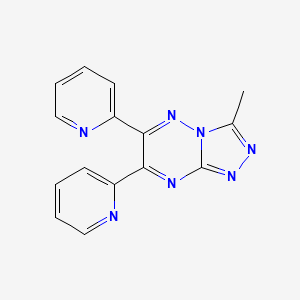
(-)-1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-N-(1-(hydroxymethyl)propyl)purine-7-acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-N-(1-(hydroxymethyl)propyl)purine-7-acetamide is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of interest in research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (-)-1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-N-(1-(hydroxymethyl)propyl)purine-7-acetamide involves multiple steps, including the formation of the purine ring and subsequent functionalization. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors and advanced purification techniques to ensure high-quality output.
化学反应分析
Types of Reactions
(-)-1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-N-(1-(hydroxymethyl)propyl)purine-7-acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves replacing one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial in determining the reaction’s efficiency and outcome.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
科学研究应用
Chemistry
In chemistry, (-)-1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-N-(1-(hydroxymethyl)propyl)purine-7-acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in developing new materials and catalysts.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. Its interactions with enzymes and receptors are of particular interest, as they may lead to new insights into cellular signaling and metabolism.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in treating diseases related to purine metabolism.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
作用机制
The mechanism of action of (-)-1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-N-(1-(hydroxymethyl)propyl)purine-7-acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The compound’s structure allows it to bind to active sites, inhibiting or activating specific enzymes and receptors.
相似化合物的比较
Similar Compounds
Similar compounds include other purine derivatives with comparable structures and properties. Examples are:
- 7H-Purine-7-acetamide,1,2,3,6-tetrahydro-N-cyclohexyl-N-((cyclohexylamino)carbonyl)-1,3-dimethyl-2,6-dioxo-
- 1,2,3,6-Tetrahydro-1,3-dimethyl-N-[4-(1-methylethyl)phenyl]-2,6-dioxo-7H-purine-7-acetamide
Uniqueness
What sets (-)-1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-N-(1-(hydroxymethyl)propyl)purine-7-acetamide apart is its specific functional groups and stereochemistry, which confer unique reactivity and biological activity. These characteristics make it a valuable compound for targeted research and applications.
属性
CAS 编号 |
83200-94-6 |
|---|---|
分子式 |
C13H19N5O4 |
分子量 |
309.32 g/mol |
IUPAC 名称 |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[(2S)-1-hydroxybutan-2-yl]acetamide |
InChI |
InChI=1S/C13H19N5O4/c1-4-8(6-19)15-9(20)5-18-7-14-11-10(18)12(21)17(3)13(22)16(11)2/h7-8,19H,4-6H2,1-3H3,(H,15,20)/t8-/m0/s1 |
InChI 键 |
RAJOZBBPJBDOMX-QMMMGPOBSA-N |
手性 SMILES |
CC[C@@H](CO)NC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
规范 SMILES |
CCC(CO)NC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



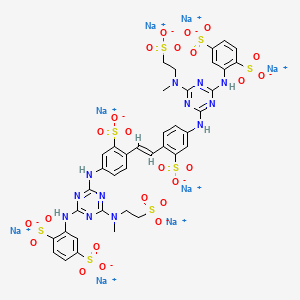

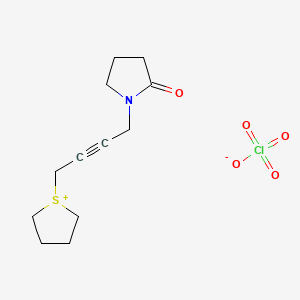
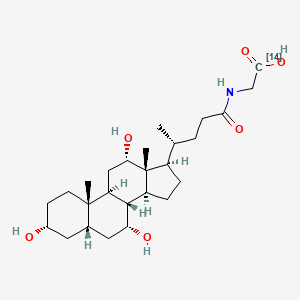
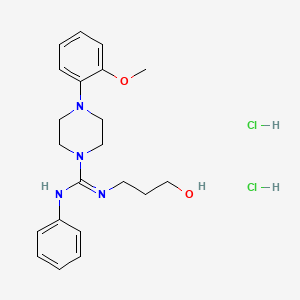
![oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-N-(2-propan-2-yloxy-1,3-benzothiazol-6-yl)propanamide](/img/structure/B12757573.png)
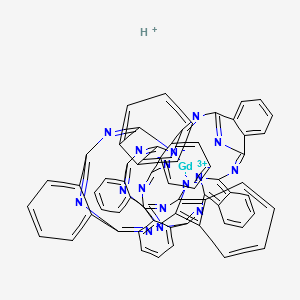
![(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,15S,17S,18R,19S,20S)-3-[2-(diethylamino)ethyl]-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban-19-carboxylate](/img/structure/B12757589.png)


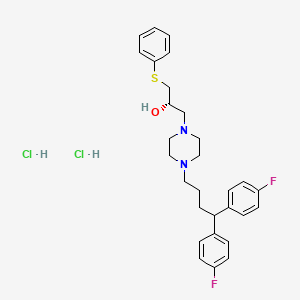
![18-Dodecylnonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2,4,6,8,10,13,15,17,19,21,23,25,28(32),29,33-hexadecaene-12,27-dione](/img/structure/B12757610.png)
